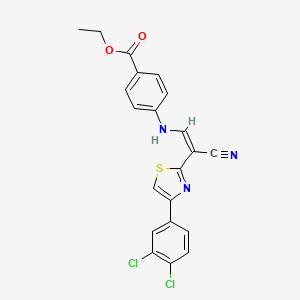

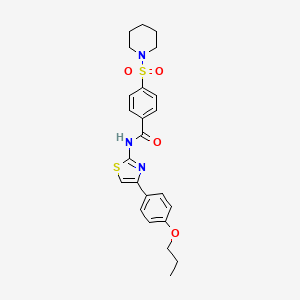

(2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a compound belonging to the chalcone family, characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is known for its diverse biological activities and its potential in various fields of chemistry and pharmacology. The interest in such compounds stems from their spectroscopic properties and their reactivity, which make them suitable for various synthetic and analytical applications.

Synthesis Analysis

The synthesis of chalcone derivatives, including compounds similar to this compound, typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between an aldehyde and a ketone in the presence of a base, leading to the formation of the chalcone core structure. Detailed synthesis procedures have been reported, emphasizing the importance of specific substituents on the phenyl rings, which significantly influence the compound's physical and chemical properties (Espinoza-Hicks et al., 2012).

Molecular Structure Analysis

The molecular structure of chalcones is characterized by X-ray diffraction and spectroscopic methods, including FT-IR, NMR, and UV-visible spectroscopy. These studies reveal the planarity of the chalcone core and the trans configuration of the central double bond. The electronic and spatial arrangement is influenced by the methoxy groups, which can affect the compound's reactivity and interaction with other molecules (Mary et al., 2015).

Chemical Reactions and Properties

Chalcones undergo a variety of chemical reactions, including cyclization, addition, and oxidation, due to the reactive α,β-unsaturated carbonyl system. These reactions can be utilized to synthesize a wide range of derivatives with varied biological activities. The presence of methoxy groups on the phenyl rings can direct these reactions and stabilize the resulting products through electron donation (Sadgir et al., 2020).

Physical Properties Analysis

The physical properties of chalcones, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are influenced by the nature and position of substituents on the phenyl rings. The introduction of methoxy groups can enhance the solubility in organic solvents, making them more suitable for synthetic applications (Kavitha et al., 2006).

Chemical Properties Analysis

The chemical behavior of chalcones, including this compound, is characterized by their ability to participate in various organic reactions. The α,β-unsaturated carbonyl group is particularly reactive towards nucleophiles in Michael addition reactions. Furthermore, the electron-donating effect of methoxy groups can influence the electrophilic and nucleophilic properties of the molecule, affecting its reactivity pattern in synthetic chemistry (Carvalho-Jr et al., 2011).

Aplicaciones Científicas De Investigación

Subheading Molecular Structure Analysis

(2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been a subject of various scientific studies focusing on its molecular structure and properties. One significant study elucidated its molecular structure through Fourier-transform infrared spectroscopy (FT-IR), nuclear Overhauser effect (NBO), highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) analysis. The research demonstrated the compound's stability due to hyper-conjugative interaction and charge delocalization, as analyzed through NBO. The HOMO and LUMO analysis indicated charge transfer within the molecule, while the MEP map showed the localization of negative regions over the electronegative oxygen atoms and positive regions on the phenyl rings (Sheena Mary et al., 2015).

Spectroscopic Studies

Subheading Spectroscopic Properties Insights

Further spectroscopic studies on related compounds have been conducted to understand their properties better. For instance, a research project focused on the synthesis and theoretical study of the spectroscopic properties of a closely related compound using the density functional theory (DFT) method. The study emphasized the accurate prediction of bond angles, bond distances, and spectroscopic properties, aligning with experimental values. NMR studies using the GIAO Method and IR spectra analysis showed good correlation with theoretical predictions, suggesting the effectiveness of the DFT-B3LYP/6-311++G(d,p) method in describing the spectroscopic properties of such compounds (Espinoza-Hicks et al., 2012).

Crystallographic Insights

Subheading Crystal Structure and Stability

Crystallographic analyses have been pivotal in understanding the geometric parameters and stability of these compounds. A study analyzing the crystal structure of a similar compound highlighted the trans configuration of the central double bond and the presence of intermolecular hydrogen bonding, contributing to molecular stability. The study also shed light on the π-π stacking interaction between the benzene rings, offering insights into the compound's solid-state properties (Yathirajan et al., 2007).

Propiedades

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-16-8-6-5-7-14(16)15(20)10-9-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEQQHXGAJDGJY-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)